molecular formula C12H15N3O B6141840 4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one CAS No. 67019-57-2

4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B6141840
CAS No.: 67019-57-2
M. Wt: 217.27 g/mol
InChI Key: HEWJDMDQJOUREX-UHFFFAOYSA-N
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Description

4-Amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is a chemical compound of significant interest in scientific research, particularly as a precursor for the synthesis of more complex molecules. Its core structure is derived from 4-aminoantipyrine, a scaffold known for its synthetic flexibility and diverse biological properties . The primary research application of this compound is in the formation of Schiff bases, which are created through condensation reactions with various aldehydes and ketones . These Schiff base derivatives are chemically attractive for their varied biological activities and their selectivity and sensitivity toward metal ions . In analytical chemistry, such Schiff bases have been utilized as colorimetric and fluorescent sensors for metal ions like Fe(III) and Al(III) . In material sciences, related derivatives have shown potential as corrosion inhibitors and have been applied to improve solar cell efficiency . From a biological perspective, Schiff base analogs of the 4-aminoantipyrine core have been investigated for a broad spectrum of activities, including antimicrobial , antioxidant , anti-inflammatory , analgesic, and antipyretic effects . Some derivatives also exhibit DNA binding and cleavage activity , while platinum(II) complexes of these Schiff bases have been studied as potential anti-cancer agents with promising toxicity profiles . The compound serves as a versatile building block in crystal engineering and supramolecular chemistry, where its functional groups facilitate the formation of hydrogen bonds and other non-covalent interactions, leading to diverse solid-state architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-1,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-4-6-10(7-5-8)15-12(16)11(13)9(2)14(15)3/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWJDMDQJOUREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. The following sections will explore its biological activity, including anticancer and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H15N3O
  • CAS Number : 67019-57-2
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including anticancer, anti-inflammatory, and analgesic effects. This section summarizes key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. Notably:

  • Cell Line Studies :
    • A study reported that pyrazole derivatives showed significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited an IC50 value of approximately 0.01 µM against MCF7 cells, indicating potent activity compared to standard drugs such as doxorubicin .
  • Mechanism of Action :
    • The anticancer effects are attributed to the ability of the compound to induce apoptosis in cancer cells. It was observed that compounds similar to this compound interact with cellular pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented:

  • Inhibition of Pro-inflammatory Cytokines :
    • Research indicates that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory conditions .
  • Animal Models :
    • In vivo studies using animal models have demonstrated that pyrazole derivatives can significantly reduce inflammation markers and improve symptoms in models of arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study involved the administration of this compound to mice implanted with human tumor cells. The results showed a marked reduction in tumor size compared to control groups treated with saline. The mechanism was linked to enhanced apoptosis and reduced proliferation rates in tumor cells.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving patients with chronic inflammatory conditions, administration of a formulation containing the pyrazole derivative resulted in a significant decrease in pain scores and inflammatory markers over a four-week period.

Data Table: Biological Activity Summary

Activity TypeCell Lines/ModelsIC50 ValuesMechanism of Action
AnticancerMCF70.01 µMInduction of apoptosis
SF-26812.50 µMCell cycle arrest
NCI-H46042.30 µMInhibition of proliferation
Anti-inflammatoryArthritis ModelN/AInhibition of TNF-alpha and IL-6 production

Scientific Research Applications

Analgesic and Antipyretic Properties

The pyrazolone derivatives, including 4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one, are known for their analgesic and antipyretic properties. Similar compounds like antipyrine have been extensively studied for their effectiveness in pain relief and fever reduction. The mechanism of action typically involves the inhibition of cyclooxygenase enzymes (COX), leading to decreased prostaglandin synthesis, which is crucial for mediating pain and inflammation .

Antibacterial Activity

Recent studies have indicated that pyrazolone derivatives exhibit antibacterial activity. The structural features of this compound allow for interaction with bacterial cell walls or metabolic pathways, potentially leading to the development of new antibacterial agents .

Antidepressant Activity

Compounds structurally similar to this compound have shown antidepressant-like effects in preclinical models. These effects are often attributed to their ability to modulate neurotransmitter levels in the brain .

Structural Insights

The molecular structure of this compound features a pyrazolone core with significant steric hindrance due to the methyl and phenyl substituents. This steric hindrance can influence its biological activity by affecting how the compound interacts with biological targets.

Case Studies

Study Application Findings
Liu et al., 1980Antibacterial ActivityDemonstrated significant antibacterial activity against various strains .
Zhou et al., 1999Analgesic PropertiesFound effective pain relief comparable to traditional analgesics .
Wang et al., 2003Antidepressant EffectsReported enhanced mood elevation in animal models .

Chemical Reactions Analysis

Condensation Reactions

The amino group (-NH₂) acts as a nucleophile in condensation reactions with carbonyl compounds. A representative example is its reaction with benzaldehyde derivatives:

Reagent Conditions Product
4-methoxybenzo dioxole-5-carbaldehydeEthanol reflux, 24 hSchiff base derivative
TerephthalaldehydeMethanol, room temperature, overnightBis-imine product

Cyclocondensation

The compound participates in cyclocondensation reactions with arylhydrazines to form heterocycles:

  • Regioselective synthesis : Reactions with β-enamino diketones yield 3,5-disubstituted pyrazoles via a tandem cyclocondensation pathway .

  • Mechanism : The reaction involves Knoevenagel condensation followed by 1,3-dipolar cycloaddition, driven by molecular oxygen as an oxidant .

Oxidative Reactions

  • Copper-mediated trifluoromethylation : The compound can undergo trifluoromethylation via copper-catalyzed domino sequences, introducing CF₃ groups at specific positions .

  • Electrophilic substitution : The aromatic ring (4-methylphenyl substituent) may undergo electrophilic substitution, though this reactivity is less documented compared to other sites.

Analytical and Structural Studies

The compound’s reactivity is often analyzed using spectroscopic methods:

  • IR spectroscopy : Key absorption bands include O-H stretch (~3435 cm⁻¹) and C=O stretch (~1644 cm⁻¹) .

  • NMR spectroscopy : ¹H-NMR data shows distinct signals for methyl groups (δ 2.08–2.22 ppm) and aromatic protons (δ 7.14–7.49 ppm) .

Reaction Conditions and Yields

Experimental data from synthesis protocols highlight optimized conditions:

Reaction Type Reagents Yield Reference
Condensation with aldehydesSodium acetate, acetic acid76%
Cyclocondensationβ-enamino diketones, refluxUp to 54%
Schiff base formationEthanol refluxQuantitative (TLC monitoring)

Limitations and Challenges

  • Regiochemical control : Substitution patterns on the pyrazolone ring require precise reaction conditions to achieve desired regioselectivity .

  • Stability : The compound may decompose under harsh conditions (e.g., prolonged heating), necessitating mild reaction protocols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolone Core

4-Aminoantipyrine (4-Amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one)
  • Structural Difference : The parent compound lacks the 4-methyl group on the phenyl ring.
  • This derivative is widely used to synthesize Schiff bases, such as 4-[(1-hydroxy-2-naphthyl)methyleneamino] analogs, which exhibit intramolecular O–H⋯N hydrogen bonding, stabilizing their trans configuration .
4-[(2-Hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • Structural Difference : Incorporates a long pentadecyl chain and hydroxy group on the benzylidene moiety.
  • Impact: The hydrophobic pentadecyl chain enhances lipid solubility, favoring interactions with cellular membranes or hydrophobic enzyme pockets.
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • Structural Difference : Features nitro and hydroxy groups on the benzylidene ring.
  • The hydroxy group facilitates hydrogen bonding, influencing crystal packing and solubility .
Anticancer Derivatives
  • SIRT3 Inhibitor (4-[(2-Hydroxy-6-phenylnaphthalen-1-yl)methyl]-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one) :
    • Structural Feature : A bulky naphthyl group replaces the phenyl ring.
    • Activity : Exhibits selective inhibition of SIRT3 (IC₅₀ = 6 μM), a mitochondrial deacetylase implicated in cancer metabolism. The naphthyl group likely enhances target binding through π-π stacking interactions .
Schiff Base Derivatives with Antimicrobial Properties
  • 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Structural Feature: A dimethylamino group on the benzylidene moiety. Such derivatives are explored for antibacterial and antifungal applications .

Crystallographic and Hydrogen Bonding Analysis

  • 4-[(1-Hydroxy-2-naphthyl)methyleneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Crystal Structure: Monoclinic (P2₁/c) with a trans configuration around the C=N bond. Comparison: The 4-methylphenyl analog may exhibit similar trans configurations but altered packing due to steric effects of the methyl group.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of ethyl acetoacetate, followed by cyclization and dehydration to form the pyrazolone ring. Typical conditions involve refluxing in ethanol or acetic acid, yielding the intermediate 1-(4-methylphenyl)-3-methyl-5-pyrazolone (Figure 1). This intermediate lacks the 1,5-dimethyl and 4-amino substituents, necessitating further functionalization.

Optimization Insights

  • Solvent System : Ethanol (70–80%) is preferred for balancing solubility and reaction kinetics.

  • Catalysis : Sodium acetate (10 mol%) accelerates condensation by deprotonating the hydrazine.

  • Yield : Reported yields for analogous pyrazolones range from 75–90% under optimized conditions.

Sequential Methylation of the Pyrazolone Core

Introducing methyl groups at positions 1 and 5 requires selective alkylation. The intermediate pyrazolone undergoes methylation using dimethyl sulfate or methyl iodide in alkaline media.

Stepwise Methylation Protocol

  • N-1 Methylation : Treatment with methyl iodide in the presence of potassium carbonate selectively alkylates the pyrazole nitrogen.

  • C-5 Methylation : Subsequent reaction with methyl magnesium bromide or similar Grignard reagents introduces the methyl group at position 5.

Challenges and Solutions

  • Regioselectivity : Competitive methylation at other positions is mitigated by controlling stoichiometry and temperature.

  • Purification : Crystallization from ethanol-water mixtures isolates the dimethylated product, 1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one , in >85% purity.

Nitration and Reduction to Introduce the 4-Amino Group

The 4-amino substituent is introduced via electrophilic nitration followed by reduction. This two-step process ensures precise functionalization of the aromatic ring.

Nitration Conditions

  • Reagents : Fuming nitric acid in concentrated sulfuric acid at 0–5°C.

  • Intermediate : 4-Nitro-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one forms as a yellow crystalline solid.

Reduction to Amine

  • Catalytic Hydrogenation : Palladium on carbon (10 wt%) under hydrogen gas (1–3 atm) reduces the nitro group to amine.

  • Alternative Methods : Sodium dithionite or iron/HCl systems achieve comparable yields (80–90%).

Structural Validation
Post-reduction, the product is characterized via:

  • IR Spectroscopy : N–H stretches at 3300–3500 cm⁻¹.

  • NMR : Distinct singlet for the 4-amino proton (δ 5.2–5.5 ppm).

Alternative Synthesis via β-Ketonitrile Intermediates

A novel approach utilizes β-ketonitriles to construct the pyrazole ring with an inherent amino group. This method bypasses nitration-reduction steps, enhancing efficiency.

Reaction Workflow

  • Condensation : 3-Cyano-4-methylacetophenone reacts with methylhydrazine in refluxing toluene.

  • Cyclization : Intramolecular attack forms the pyrazole ring, directly yielding the 4-amino derivative.

Advantages

  • Single-Step Process : Reduces synthesis time and byproduct formation.

  • Yield : 70–80% for unoptimized reactions, scalable to industrial production.

One-Pot Multicomponent Strategies

Recent advances employ one-pot methodologies to streamline synthesis. These integrate condensation, methylation, and amination in a single reactor.

Exemplary Protocol

  • Reactants : 4-Methylphenylhydrazine, ethyl acetoacetate, methyl iodide, and ammonium formate.

  • Conditions : Sequential addition under microwave irradiation (100°C, 30 min).

  • Outcome : Direct formation of the target compound in 65% yield.

Limitations

  • Byproduct Formation : Competing reactions necessitate rigorous optimization of reagent ratios.

  • Equipment Dependency : Microwave systems enhance efficiency but limit scalability .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the Vilsmeier–Haack reaction for synthesizing 4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one derivatives?

  • Methodological Answer : Optimize reaction temperature (typically 60–80°C), stoichiometry of the Vilsmeier reagent (POCl₃/DMF), and reaction time (6–12 hours). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, UV detection at 254 nm). Purify intermediates via recrystallization (ethanol/water) to remove unreacted starting materials. Post-reaction quenching with ice-water and neutralization with NaHCO₃ is critical to isolate the aldehyde intermediate .

Q. How can FTIR and NMR spectroscopy be employed to confirm the tautomeric stability of this compound?

  • Methodological Answer : Use FTIR to identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹). For NMR (DMSO-d₆), observe the absence of exchangeable NH protons in the enolic tautomer and compare with X-ray crystallographic data. Dynamic NMR experiments (variable-temperature ¹H NMR) can assess tautomeric equilibrium in solution .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in hydrogen bonding networks within the crystal structure of this compound?

  • Methodological Answer : Refine hydrogen atom positions using SHELXL with restraints for NH and OH groups. Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). Validate against ORTEP-3-generated thermal ellipsoid plots to exclude disorder artifacts. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What methodological approaches are recommended for detecting and quantifying trace impurities (e.g., 4-methylamino derivatives) in this compound?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with diode-array detection (DAD) at 220 nm. Validate using spiked samples of 4-methylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride (LOD ≤ 0.1%). Confirm impurity identity via LC-MS (ESI+) with m/z ~235 [M+H]⁺ .

Q. How should researchers reconcile discrepancies between spectroscopic data (e.g., NMR tautomerism) and crystallographic data (e.g., X-ray structure) for this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric energies in the gas phase versus solid state. Cross-validate with variable-temperature X-ray diffraction to assess temperature-dependent conformational changes. Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density distributions at critical hydrogen-bonding sites .

Q. What experimental designs are effective for assessing the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Follow OECD Guideline 309: measure aerobic biodegradation in activated sludge (28-day test, LC-MS/MS quantification). Assess hydrolysis stability at pH 4, 7, and 9 (50°C, 5 days). Use HPLC-UV to monitor degradation products (e.g., 4-methylphenyl fragments). Apply fugacity modeling to predict partitioning in water-sediment systems .

Data Contradiction Analysis

Q. How can researchers address conflicting solubility data (e.g., polar vs. non-polar solvents) reported for this compound?

  • Methodological Answer : Perform systematic solubility studies using the shake-flask method (24 hrs, 25°C) in solvents of varying polarity (log P: -0.24 to 4.5). Characterize crystal forms via PXRD to rule out polymorphic interference. Use Hansen solubility parameters (δD, δP, δH) to rationalize deviations .

Structural and Computational Analysis

Q. What strategies are recommended for resolving disorder in the 4-methylphenyl group during X-ray refinement of this compound?

  • Methodological Answer : Apply SHELXL restraints (ISOR, DELU) to thermal parameters. Split the disordered moiety into two positions with occupancy refinement. Validate using Platon SQUEEZE to account for solvent-accessible voids. Compare with DFT-optimized geometries to ensure steric feasibility .

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